REACTION_SMILES
|
[CH3:15][OH:16].[CH3:1][O:2][C:3](=[O:4])[c:5]1[n:6][c:7]([CH:13]=[CH2:14])[n:8][c:9]([O:11][CH3:12])[cH:10]1>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[n:6][c:7]([CH2:13][CH3:14])[n:8][c:9]([O:11][CH3:12])[cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
C=Cc1nc(OC)cc(C(=O)OC)n1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=Cc1nc(OC)cc(C(=O)OC)n1
|
Name
|
|
Type
|
product
|
Smiles
|
CCc1nc(OC)cc(C(=O)OC)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |